DC-BPi-03

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

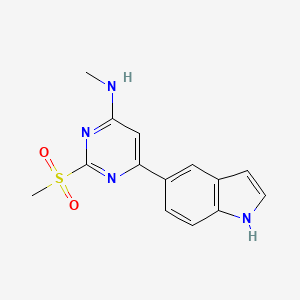

Molecular Formula |

C14H14N4O2S |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

6-(1H-indol-5-yl)-N-methyl-2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C14H14N4O2S/c1-15-13-8-12(17-14(18-13)21(2,19)20)9-3-4-11-10(7-9)5-6-16-11/h3-8,16H,1-2H3,(H,15,17,18) |

InChI Key |

RTONKOFFKFVXAW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of DC-BPi-03

An In-Depth Technical Guide on the Core Mechanism of Action of BPI-003 (putative DC-BPi-03)

Disclaimer: Publicly available information on a compound specifically named "this compound" is non-existent. Based on available data, it is highly probable that this is an internal designation or a typographical error for BPI-003 , a preclinical drug candidate developed by BeyondSpring Inc. This guide will, therefore, focus on the mechanism of action of BPI-003 as an IκB kinase (IKK) inhibitor. The experimental protocols and quantitative data presented are representative of IKK inhibitors as a class and are provided for illustrative purposes, as specific data for BPI-003 has not been publicly disclosed.

Introduction

BPI-003 is a novel, small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a master regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many human cancers, including pancreatic cancer, where it contributes to tumor growth, resistance to therapy, and metastasis. BPI-003 has shown promising preclinical activity in animal models of pancreatic cancer, suggesting its potential as a targeted therapeutic agent.[1]

Core Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway

The primary mechanism of action of BPI-003 is the inhibition of the IKK complex. This complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). In the canonical NF-κB pathway, various stimuli, such as pro-inflammatory cytokines (e.g., TNFα), lead to the activation of the IKK complex.

Activated IKK then phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB dimer (typically a heterodimer of p50 and p65/RelA) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing its translocation into the nucleus.

Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of proteins involved in:

-

Cell Survival: Upregulation of anti-apoptotic proteins (e.g., Bcl-xL, cIAPs).

-

Proliferation: Induction of cyclins and growth factors.

-

Inflammation: Production of pro-inflammatory cytokines and chemokines.

-

Angiogenesis: Expression of factors that promote new blood vessel formation.

-

Metastasis: Upregulation of adhesion molecules and matrix metalloproteinases.

By inhibiting the catalytic activity of IKK, BPI-003 prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby blocking its transcriptional activity and the downstream cellular processes that promote cancer progression.

Signaling Pathway Diagram

References

Unveiling the Target of DC-BPi-03: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the target protein for the small molecule inhibitor, DC-BPi-03. This document outlines the core findings, experimental methodologies, and relevant biological pathways, offering a valuable resource for researchers in epigenetics, oncology, and drug discovery.

Executive Summary

Quantitative Data Summary

The binding affinity and inhibitory potency of this compound against the BPTF bromodomain have been quantitatively determined through various biophysical and biochemical assays. The key data are summarized in the table below for clear comparison.

| Parameter | Value | Method | Reference |

| IC50 | 698.3 nM | AlphaScreen | [1] |

| Kd | 2.81 µM | Surface Plasmon Resonance (SPR) | [1] |

Table 1: Quantitative analysis of this compound interaction with BPTF bromodomain.

Experimental Protocols

The identification and characterization of BPTF as the target of this compound involved a series of robust experimental procedures. The methodologies for the key experiments are detailed below.

Target Identification using Affinity Chromatography coupled with Mass Spectrometry

A common and effective method for identifying the protein target of a small molecule inhibitor is affinity chromatography followed by mass spectrometry.

Experimental Workflow:

Caption: Workflow for small molecule target identification.

Protocol:

-

Probe Synthesis: this compound is chemically synthesized with a linker attached to an affinity tag, such as biotin. The linker is designed to minimize steric hindrance and maintain the binding affinity of the inhibitor to its target.

-

Cell Lysate Preparation: Cells of interest are lysed to release their protein content. The lysis buffer should be optimized to maintain protein integrity and functionality.

-

Incubation: The biotinylated this compound probe is incubated with the cell lysate to allow for the formation of probe-target protein complexes.

-

Capture: Streptavidin-coated beads are added to the lysate. The high affinity of biotin for streptavidin allows for the selective capture of the probe and any interacting proteins.

-

Washing: The beads are washed extensively with appropriate buffers to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: The specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a competitive eluent.

-

Protein Separation and Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the proteins.

IC50 Determination using AlphaScreen

The half-maximal inhibitory concentration (IC50) of this compound against the BPTF bromodomain was determined using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.[2]

Experimental Workflow:

Caption: AlphaScreen IC50 determination workflow.

Protocol:

-

Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). A serial dilution of this compound is prepared.

-

Reaction Mixture: His-tagged recombinant BPTF bromodomain protein is mixed with a biotinylated histone H4 peptide (e.g., acetylated at lysines 5, 8, 12, and 16) and the various concentrations of this compound in a microplate.

-

Incubation: The mixture is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Bead Addition: A mixture of Streptavidin-coated Donor beads and Ni-NTA (Nickel-Nitrilotriacetic acid) Acceptor beads is added to each well. The Donor beads bind to the biotinylated histone peptide, and the Acceptor beads bind to the His-tagged BPTF.

-

Proximity-Based Signal Generation: In the absence of an inhibitor, the interaction between BPTF and the histone peptide brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, leading to a chemiluminescent signal at 520-620 nm. This compound competes with the histone peptide for binding to the BPTF bromodomain, thus disrupting the proximity of the beads and causing a decrease in the AlphaScreen signal.

-

Data Analysis: The signal is measured using an AlphaScreen-compatible plate reader. The IC50 value is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kd Determination using Surface Plasmon Resonance (SPR)

The dissociation constant (Kd), a measure of binding affinity, was determined using Surface Plasmon Resonance (SPR) technology.[3]

Experimental Workflow:

References

- 1. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Synthesis of DC-BPi-03

Executive Summary

A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries has revealed no specific information on a compound designated "DC-BPi-03." This identifier does not correspond to any known therapeutic agent, research chemical, or biological molecule in the public domain as of the date of this report. It is possible that "this compound" is an internal compound code that has not yet been disclosed, a misnomer, or a compound that is in a very early, non-public stage of development.

While a direct technical guide on this compound cannot be provided due to the absence of data, this report will, for illustrative purposes, outline the structure and type of information that would be included in such a guide, using a known, publicly documented molecule, BPI-460372 , as a surrogate example. BPI-460372 is an investigational inhibitor of the Hippo signaling pathway.

Introduction to BPI-460372 (Surrogate)

BPI-460372 is an orally available, covalent, and irreversible small molecule inhibitor of the transcriptional enhanced associate domain (TEAD) 1/3/4. [1][2]It is currently under investigation for the treatment of cancers that exhibit alterations in the Hippo signaling pathway. [1][2]The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers. BPI-460372 represents a targeted therapy approach to interfere with the oncogenic functions driven by aberrant Hippo signaling.

Quantitative Data Summary

The following table summarizes key quantitative data related to the preclinical characterization of BPI-460372.

| Parameter | Species | System | Value/Observation |

| Target(s) | Human | Recombinant Protein | TEAD1, TEAD3, TEAD4 |

| Mechanism of Action | - | - | Covalent, irreversible inhibitor |

| Metabolizing Enzymes | Human | Liver Microsomes | CYP2D6, CYP3A4, CYP1A2 [1][2] |

| Metabolic Clearance | Human | Hepatocytes | Low [1][2] |

| Metabolic Clearance | Monkey | Hepatocytes | Low [1] |

| Metabolic Clearance | Rat | Hepatocytes | Low [1][2] |

| Metabolic Clearance | Dog | Hepatocytes | Moderate [1][2] |

| Metabolic Clearance | Mouse | Hepatocytes | Moderate [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols relevant to the characterization of a molecule like BPI-460372.

Metabolic Stability Assay in Hepatocytes

This assay evaluates the susceptibility of a compound to metabolism in the liver.

-

Cell Preparation: Cryopreserved hepatocytes from various species (human, rat, dog, etc.) are thawed and suspended in incubation medium.

-

Compound Incubation: BPI-460372 is added to the hepatocyte suspension at a final concentration (e.g., 1 µM) and incubated at 37°C.

-

Time-Point Sampling: Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The metabolic process is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: The disappearance rate of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Cytochrome P450 (CYP) Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for the metabolism of a drug candidate.

-

System Setup: BPI-460372 is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity).

-

Inhibitor Panel: Parallel incubations are performed in the presence of known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Metabolite Quantification: The formation of metabolites is monitored over time using LC-MS/MS.

-

Data Interpretation: A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor indicates that the corresponding CYP enzyme plays a major role in the compound's metabolism.

Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes.

Hippo Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of the Hippo pathway and the point of intervention for a TEAD inhibitor like BPI-460372.

References

In-Depth Technical Guide: DC-BPi-03 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-03 is a chemical probe targeting the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. By binding to acetylated lysine residues on histone tails, the BPTF bromodomain plays a crucial role in tethering the NURF complex to specific chromatin regions, thereby influencing gene expression. Dysregulation of BPTF has been implicated in various cancers, making its bromodomain an attractive target for therapeutic intervention. This document provides a comprehensive overview of the binding affinity and kinetics of this compound and related compounds, details the experimental methodologies for their characterization, and visualizes the key signaling pathways influenced by BPTF.

Quantitative Binding Data

The binding affinity of this compound and other notable BPTF bromodomain inhibitors has been characterized using various biophysical and biochemical assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound for the BPTF Bromodomain

| Compound | Assay Type | Parameter | Value | Target |

| This compound | Biochemical | IC50 | 698.3 nM | BPTF Bromodomain |

| This compound | Biophysical | Kd | 2.81 µM | BPTF Bromodomain |

Table 2: Binding Affinities of Other Potent BPTF Bromodomain Inhibitors

| Compound | Assay Type | Parameter | Value | Target |

| Cpd8 | Isothermal Titration Calorimetry (ITC) | Kd | 428 nM | BPTF Bromodomain |

| Cpd10 | Isothermal Titration Calorimetry (ITC) | Kd | 655 nM | BPTF Bromodomain |

| BZ1 | AlphaScreen | Kd | 6.3 nM | BPTF Bromodomain |

| AU1 | Isothermal Titration Calorimetry (ITC) | Kd | 2.8 µM | BPTF Bromodomain |

Note: Specific kinetic parameters (k_on, k_off) for this compound are not publicly available at this time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding data. The following are generalized protocols for key assays used to characterize BPTF bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Workflow Diagram:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Methodology:

-

Protein Preparation: Express and purify the human BPTF bromodomain (e.g., residues 2749-2875) with an appropriate tag (e.g., His-tag) for purification. Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Prepare the final ligand solution by diluting the stock into the ITC buffer, ensuring the final DMSO concentration is matched in the protein solution (typically 1-2%).

-

ITC Experiment:

-

Load the BPTF bromodomain solution (typically 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 200-500 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules in a homogeneous format. For BPTF, it is typically used in a competitive binding format.

Workflow Diagram:

Caption: AlphaScreen competitive binding assay workflow.

Methodology:

-

Reagent Preparation:

-

Use His-tagged BPTF bromodomain and a biotinylated histone H4 peptide acetylated at relevant lysine residues (e.g., H4K16ac).

-

Prepare a dilution series of this compound.

-

Use Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

-

Assay Procedure:

-

In a microplate, mix the His-tagged BPTF, the biotinylated histone peptide, and the serially diluted this compound.

-

Incubate to allow for binding to reach equilibrium.

-

Add the Nickel Chelate Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads in the dark and incubate.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible reader. Excitation at 680 nm leads to the generation of singlet oxygen by the Donor beads, which diffuses to the nearby Acceptor beads, resulting in light emission at 520-620 nm.

-

-

Data Analysis:

-

The signal is inversely proportional to the concentration of the inhibitor.

-

Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line that expresses BPTF (e.g., a cancer cell line with known BPTF dependency).

-

Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specific duration.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw cycles).

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

-

Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble BPTF at each temperature point using Western blotting or another quantitative protein detection method.

-

Plot the amount of soluble BPTF as a function of temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

-

Signaling Pathways

Inhibition of the BPTF bromodomain by this compound is expected to modulate the downstream signaling pathways regulated by the NURF complex. The following diagrams illustrate the key known pathways.

BPTF and c-Myc Signaling

BPTF is a critical co-factor for the oncogenic transcription factor c-Myc.[1] BPTF facilitates the recruitment of c-Myc to chromatin and is required for its transcriptional activity.[1]

References

Homologous Proteins to the Target of DC-BPi-03: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-03 is a potent inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex.[1] The bromodomain of BPTF is the direct target of this compound, with a reported IC50 of 698.3 nM and a dissociation constant (Kd) of 2.81 μM.[1] BPTF plays a crucial role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in various cancers. This guide provides a comprehensive overview of proteins homologous to the BPTF bromodomain, focusing on the well-characterized BET (Bromodomain and Extra-Terminal domain) family of proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical regulators of gene expression and are prominent targets in therapeutic development.

Homologous Proteins: The BET Family

The human proteome contains 61 bromodomains within 42 proteins, which are classified into eight families. The BET family is one of the most extensively studied due to its critical role in transcriptional activation and its association with a wide range of diseases, including cancer and inflammation. The members of the BET family, BRD2, BRD3, and BRD4, share significant structural homology in their tandem bromodomains (BD1 and BD2), which recognize and bind to acetylated lysine residues on histones and other proteins.

Quantitative Data: Inhibitor Affinities

The development of small molecule inhibitors targeting bromodomains has provided valuable tools for studying their function and for potential therapeutic intervention. The following tables summarize the binding affinities (IC50 and Kd values) of selected inhibitors for the BPTF bromodomain and the bromodomains of the BET family proteins.

Table 1: Binding Affinities of Inhibitors for BPTF Bromodomain

| Compound | Assay Type | Kd (μM) | IC50 (μM) | Reference(s) |

| This compound | - | 2.81 | 0.6983 | [1] |

| Bromosporine | ITC | 1.8 | - | |

| AU1 | PrOF NMR | 2.8 | - | |

| Cpd8 | ITC | 0.428 | - | |

| Cpd10 | ITC | 0.655 | - | |

| BZ1 | - | 0.0063 | - |

Table 2: Binding Affinities of Pan-BET Inhibitors

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |

| JQ1 | BRD4 (BD1) | ITC | ~50 | 77 | [2] |

| BRD4 (BD2) | ITC | ~90 | 33 | [2] | |

| BRD3 (BD1/BD2) | ITC | Comparable to BRD4 | - | [2] | |

| BRD2 (BD1) | ITC | ~150 | - | [2] | |

| I-BET762 (GSK525762A) | BRD2, BRD3, BRD4 | Cell-free assay | - | ~35 | [3] |

| OTX015 | BRD2, BRD3, BRD4 | - | - | - | [3] |

| BET bromodomain inhibitor 1 | BRD4 | - | - | 2.6 | [4] |

| BRD2 (BD2) | - | 1.3 | - | [4] | |

| BRD3 (BD2) | - | 1.0 | - | [4] | |

| BRD4 (BD1) | - | 3.0 | - | [4] | |

| BRD4 (BD2) | - | 1.6 | - | [4] | |

| BRDT (BD2) | - | 2.1 | - | [4] |

Table 3: Binding Affinities of BD-Selective BET Inhibitors

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |

| INCB054329 | BRD2-BD1 | - | - | 44 | [5] |

| BRD2-BD2 | - | - | 5 | [5] | |

| BRD3-BD1 | - | - | 9 | [5] | |

| BRD3-BD2 | - | - | 1 | [5] | |

| BRD4-BD1 | - | - | 28 | [5] | |

| BRD4-BD2 | - | - | 3 | [5] | |

| PLX51107 | BRD2-BD1 | - | 1.6 | - | [5] |

| BRD3-BD1 | - | 2.1 | - | [5] | |

| BRD4-BD1 | - | 1.7 | - | [5] | |

| BRDT-BD1 | - | 5 | - | [5] | |

| BRD2-BD2 | - | 5.9 | - | [5] | |

| BRD3-BD2 | - | 6.2 | - | [5] | |

| BRD4-BD2 | - | 6.1 | - | [5] | |

| BRDT-BD2 | - | 120 | - | [5] | |

| ABBV-744 | BRD2, BRD3, BRD4 | - | Several-hundred-fold higher affinity for BD2 over BD1 | Low nanomolar | [3] |

Signaling Pathways

BPTF and the BET family proteins are integral components of various signaling pathways that regulate cell growth, proliferation, and differentiation. Their roles as chromatin readers place them at the nexus of signal transduction and gene expression.

BPTF-Associated Signaling Pathways

BPTF, as part of the NURF complex, is involved in transcriptional regulation downstream of several key signaling pathways, including the c-Myc and Smad pathways.

-

c-Myc Pathway: BPTF interacts with the oncoprotein c-Myc and is required for its recruitment to chromatin and subsequent transcriptional activity.[6][7] This interaction is crucial for the expression of c-Myc target genes that drive cell proliferation and tumorigenesis.[8] A positive feedback loop has been identified where c-Myc can also transcriptionally regulate BPTF.[9]

-

Smad Pathway: BPTF functionally and physically interacts with phosphorylated Smad2 (p-Smad2), a key transducer of the TGF-β signaling pathway.[10] This interaction is essential for the expression of target genes, such as wnt8a, which are critical for embryonic development.[10]

BET Family-Associated Signaling Pathways

The BET proteins are involved in a multitude of signaling pathways, often acting as co-activators for key transcription factors.

-

NF-κB Pathway: BRD4 binds to the acetylated RelA subunit of NF-κB, a master regulator of inflammation, and is crucial for the transcriptional activation of NF-κB target genes.[11]

-

JAK/STAT Pathway: BRD4 can regulate the activation of the JAK/STAT3 signaling pathway, which is involved in cell proliferation and survival.[12]

-

PI3K/Akt Pathway: There is evidence of crosstalk between BET proteins and the PI3K/Akt signaling pathway, with dual inhibitors showing promise in cancer therapy.[13]

-

Ras/ERK Pathway: BRD2 has been shown to induce drug resistance in T-cell lymphoblastic lymphoma through the activation of the RasGRP1/Ras/ERK signaling pathway.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of inhibitors with bromodomains and to elucidate their roles in cellular signaling.

Bromodomain-Inhibitor Binding Assays

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a high-throughput method for screening and characterizing inhibitors of protein-protein interactions.[1]

-

Principle: Donor and acceptor beads are brought into proximity when a biotinylated histone peptide (ligand) binds to a His-tagged bromodomain protein. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, resulting in a chemiluminescent signal. An inhibitor that disrupts the bromodomain-peptide interaction will prevent this proximity, leading to a decrease in the signal.[1]

-

Protocol:

-

Prepare a master mix containing assay buffer, biotinylated histone peptide, and the test inhibitor at various concentrations.

-

Add the GST-tagged bromodomain protein to the master mix and incubate for 30 minutes at room temperature.

-

Add Glutathione AlphaLISA Acceptor beads and incubate for 30 minutes in the dark.

-

Add Streptavidin-conjugated Donor beads and incubate for 15-30 minutes in the dark.[15]

-

Read the Alpha-counts using a suitable plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16][17]

-

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Protocol:

-

Prepare solutions of the bromodomain protein (typically 10-20 µM) and the inhibitor (typically 100-200 µM) in the same, well-matched buffer.[4]

-

Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Perform a control titration of the inhibitor into the buffer alone to account for the heat of dilution.

-

Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.[18]

-

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic information (association and dissociation rates).[3][10]

-

Principle: One molecule (the ligand, e.g., the bromodomain) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10]

-

Protocol:

-

Immobilize the bromodomain protein onto a suitable sensor chip.

-

Inject a series of increasing concentrations of the inhibitor over the sensor surface to measure the association phase.

-

Flow buffer over the surface to measure the dissociation phase.

-

Regenerate the sensor surface to remove the bound inhibitor.

-

Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[19]

-

Cellular and Molecular Biology Assays

1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genome-wide binding sites of a specific protein, such as a transcription factor or a bromodomain-containing protein.[13][14]

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

-

Protocol:

-

Cross-link proteins to DNA in cells using formaldehyde.

-

Lyse the cells and shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.[20]

-

Incubate the sheared chromatin with an antibody specific to the bromodomain protein of interest.

-

Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Reverse the cross-links and purify the DNA.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions of the genome enriched for binding of the protein.

-

References

- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 5. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 6. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 7. dhvi.duke.edu [dhvi.duke.edu]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. bosterbio.com [bosterbio.com]

- 11. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cellsignal.com [cellsignal.com]

Methodological & Application

Application Notes and Protocols for DC-BPi-03 in Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DC-BPi-03 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell lines. The following sections include the mechanism of action, quantitative data from in vitro studies, and step-by-step protocols for key assays.

Mechanism of Action

This compound selectively targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt signaling cascade leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells where this pathway is constitutively active.

Application Notes and Protocols for DC-BPi-03 Treatment in Cancer Cell Lines

Introduction

This document provides detailed application notes and standardized protocols for evaluating the efficacy and mechanism of action of the investigational compound DC-BPi-03 in various cancer cell lines. The following protocols are intended for researchers, scientists, and drug development professionals. They cover key experiments including cell viability assays to determine cytotoxic concentrations, apoptosis analysis to understand the mode of cell death, and western blotting to investigate the underlying signaling pathways.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

Information regarding specific IC50 values and optimal treatment concentrations for this compound is not currently available in the public domain. The following table is a template that can be populated as data becomes available through experimentation.

| Cell Line | Cancer Type | Assay Duration (hrs) | IC50 (µM) | Notes |

| e.g., MCF-7 | Breast Adenocarcinoma | e.g., 72 | Data not available | |

| e.g., A549 | Lung Carcinoma | e.g., 72 | Data not available | |

| e.g., U-87 MG | Glioblastoma | e.g., 72 | Data not available | |

| e.g., HeLa | Cervical Cancer | e.g., 72 | Data not available | |

| e.g., PC-3 | Prostate Cancer | e.g., 72 | Data not available |

Caption: Table 1. Template for summarizing the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[2][3][4]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the determined IC50 concentration and a higher concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Western Blotting

This protocol provides a general method for analyzing protein expression levels in cancer cells treated with this compound to investigate its effect on specific signaling pathways.[6][7]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[7]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7]

Signaling Pathway Analysis

As the mechanism of action for this compound is not publicly known, the following is a hypothetical signaling pathway that could be investigated based on common anti-cancer drug mechanisms. This diagram should be adapted once specific targets of this compound are identified.

Caption: Hypothetical signaling pathway affected by this compound.

Disclaimer: The information provided in this document is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. As there is no publicly available data for this compound, the tables and diagrams are templates and hypothetical representations.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologi.ub.ac.id [biologi.ub.ac.id]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. protocols.io [protocols.io]

Application Notes and Protocols for Western Blot Analysis of Target Protein Phosphorylation in Response to DC-BPi-03

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-03 is a potent inhibitor of the BPTF (Bromodomain and PHD finger Transcription Factor) bromodomain, with an IC50 of 698.3 nM and a Kd of 2.81 μM[1]. BPTF is the central subunit of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the BPTF bromodomain, this compound can modulate the expression of various genes, potentially impacting downstream signaling pathways that are regulated by phosphorylation events.

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of changes in protein phosphorylation in response to a compound like this compound can provide valuable insights into its mechanism of action and its effects on cellular signaling.

This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of a putative target protein ("Target X") in cells treated with this compound. The protocol is designed to be a comprehensive guide for researchers investigating the downstream effects of BPTF inhibition.

Signaling Pathway and Experimental Workflow

Caption: Hypothetical signaling pathway of this compound.

Caption: Western blot experimental workflow.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the phosphorylation of a target protein.

Materials and Reagents

Cell Culture and Treatment:

-

Appropriate cell line and complete growth medium

-

This compound (MOLNOVA, Cat. No. 2758411-46-8)[1]

-

DMSO (for dissolving this compound)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Cell Lysis:

-

RIPA buffer or a similar lysis buffer

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate)

Protein Quantification:

-

BCA protein assay kit or Bradford assay reagent

SDS-PAGE and Transfer:

-

2x Laemmli sample buffer

-

SDS-polyacrylamide gels (appropriate percentage for the target protein)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Methanol

Immunoblotting and Detection:

-

Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[2][3][4]

-

Primary antibodies:

-

Rabbit anti-Phospho-Target X (specific to the phosphorylation site of interest)

-

Mouse anti-Total-Target X

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

TBST buffer

-

Enhanced chemiluminescence (ECL) detection reagents

Step-by-Step Methodology

1. Cell Culture and Treatment with this compound

-

Seed the cells in appropriate culture dishes and grow them to 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (DMSO-treated) group.

2. Preparation of Cell Lysates

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[3]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE

-

Add an equal volume of 2x Laemmli sample buffer to the protein samples.

-

Denature the proteins by heating the samples at 95°C for 5 minutes.[5]

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.

6. Immunoblotting

-

Wash the membrane briefly with TBST.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][5] It is recommended to avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[3][4]

-

Incubate the membrane with the primary antibody against the phosphorylated target protein (anti-Phospho-Target X) diluted in 5% BSA/TBST. It is often recommended to perform this incubation overnight at 4°C with gentle agitation.[4]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

8. Stripping and Re-probing for Total Protein

-

To normalize the phosphorylated protein levels, the membrane can be stripped of the bound antibodies and re-probed for the total target protein.

-

Wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer.

-

Wash the membrane thoroughly and block again with 5% BSA/TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the total target protein (anti-Total-Target X) overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Presentation

The results of the Western blot can be quantified by densitometry using image analysis software. The intensity of the band corresponding to the phosphorylated protein should be normalized to the intensity of the total protein band for each sample.

| Treatment Group | Concentration | Phospho-Target X Intensity | Total Target X Intensity | Ratio (Phospho/Total) | Fold Change vs. Control |

| Vehicle Control | 0 µM | 1.0 | |||

| This compound | X µM | ||||

| This compound | Y µM | ||||

| This compound | Z µM |

This structured table allows for a clear and easy comparison of the effects of different concentrations of this compound on the phosphorylation of the target protein.

References

- 1. This compound | 2758411-46-8 | MOLNOVA [molnova.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for DC-BPi-03 in Immunoprecipitation Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-03 is a novel, highly selective small molecule inhibitor targeting the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, notably cancer. This compound provides a valuable tool for investigating the intricate protein-protein interactions within the PI3K/Akt cascade. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to elucidate the composition and dynamics of protein complexes involving PI3K.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the p110α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting this key signaling node, this compound allows for the study of pathway-specific protein interactions and the effects of PI3Kα inhibition on cellular signaling networks.

Applications in Immunoprecipitation

Immunoprecipitation is a powerful technique to isolate a specific protein (and its binding partners in the case of co-IP) from a complex mixture, such as a cell lysate. When used in conjunction with this compound, IP can be employed to:

-

Investigate the effect of PI3Kα inhibition on the interaction between p110α and its regulatory subunit, p85.

-

Determine changes in the protein interactome of Akt upon inhibition of its upstream activator.

-

Identify novel protein-protein interactions that are dependent on PI3Kα activity.

-

Validate the engagement of this compound with its target in a cellular context.

Data Presentation

The following tables present hypothetical data from experiments utilizing this compound to demonstrate its utility in co-IP experiments.

Table 1: Effect of this compound on the Co-Immunoprecipitation of p85 with p110α

| Treatment | Input (p110α) | IP: p110α, IB: p85 (Relative Densitometry) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (10 nM) | 1.00 | 0.98 |

| This compound (100 nM) | 1.00 | 0.95 |

| This compound (1 µM) | 1.00 | 0.92 |

This exemplary data suggests that this compound does not significantly disrupt the direct interaction between the catalytic and regulatory subunits of PI3K.

Table 2: Effect of this compound on the Co-Immunoprecipitation of a Putative Akt-Interacting Protein (Protein X)

| Treatment | Input (Akt) | IP: Akt, IB: Protein X (Relative Densitometry) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (10 nM) | 1.00 | 0.85 |

| This compound (100 nM) | 1.00 | 0.42 |

| This compound (1 µM) | 1.00 | 0.15 |

This hypothetical data indicates that the interaction between Akt and "Protein X" is dependent on upstream PI3K activity, and this interaction is diminished in a dose-dependent manner by this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Caption: A generalized workflow for an immunoprecipitation experiment.

Experimental Protocols

A. Co-Immunoprecipitation of p110α and its Interacting Partners

This protocol describes the immunoprecipitation of the p110α subunit of PI3K to identify and analyze its binding partners.

Materials and Reagents:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[1]

-

Antibody against p110α (for IP)

-

Antibodies against p85 and other potential interactors (for Western Blot)

-

Normal rabbit or mouse IgG (isotype control)[2]

-

Wash Buffer: Same composition as Lysis Buffer but with 0.1% NP-40.

-

Elution Buffer: 1x Laemmli sample buffer

-

Microcentrifuge

-

End-over-end rotator

Protocol:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Lysate Pre-Clearing (Optional but Recommended):

-

Determine the protein concentration of the cleared lysate.

-

To 1 mg of total protein, add 20 µL of Protein A/G bead slurry.[2]

-

Incubate on a rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.[2] This is the pre-cleared lysate.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of the primary antibody against p110α or an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.[5]

-

Add 30 µL of Protein A/G bead slurry to capture the antibody-protein complexes.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.[5] After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 40 µL of 1x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.

-

Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

-

-

Analysis by Western Blot:

-

Load the eluted samples onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against p110α, p85, or other proteins of interest to detect their presence in the immunoprecipitated complex.

-

B. Controls for Immunoprecipitation

To ensure the specificity of the immunoprecipitation results, the following controls are essential:

-

Isotype Control: An immunoprecipitation reaction should be performed with a non-specific IgG from the same species and of the same isotype as the primary antibody.[2] This control helps to identify non-specific binding of proteins to the antibody.

-

Beads-Only Control: A sample of pre-cleared lysate should be incubated with the Protein A/G beads alone (no primary antibody). This control identifies proteins that bind non-specifically to the beads.[2]

-

Input Control: A small fraction of the pre-cleared cell lysate (e.g., 20-50 µg) should be run on the Western blot alongside the IP samples to confirm the presence of the target proteins in the starting material.[2]

References

Application Notes and Protocols for Animal Model Dosage in DC-BPi-03 Studies

Introduction

Extensive literature searches have been conducted to provide comprehensive application notes and protocols for determining animal model dosage in studies involving "DC-BPi-03." However, at present, there is no publicly available scientific literature, clinical trial data, or preclinical research that specifically references a compound or agent designated as "this compound."

This lack of information prevents the creation of detailed, evidence-based application notes and protocols as requested. The mechanism of action, relevant signaling pathways, and established animal models for "this compound" are not described in the accessible scientific domain. Consequently, it is not possible to summarize quantitative data, provide detailed experimental methodologies, or generate diagrams for signaling pathways and experimental workflows.

Recommendations for Researchers

Given the absence of information on "this compound," researchers, scientists, and drug development professionals are advised to take the following steps:

-

Verify Compound Designation: Please double-check the designation "this compound" for any potential typographical errors or internal naming conventions that may not be publicly recognized. Clarifying the exact name and any alternative identifiers is crucial.

-

Consult Internal Documentation: If "this compound" is an internal compound, all relevant internal documentation, including synthesis records, preliminary in vitro data, and any exploratory in vivo studies, should be thoroughly reviewed. This information will be the primary source for designing initial animal model and dosage studies.

-

Conduct Preliminary In Vitro Studies: If not already completed, comprehensive in vitro studies are essential to understand the basic biological activity of "this compound." This should include:

-

Target Identification and Validation: Determining the molecular target(s) of the compound.

-

Cellular Assays: Assessing the compound's effects on relevant cell lines to understand its mechanism of action and to determine a preliminary effective concentration range.

-

Cytotoxicity Assays: Evaluating the compound's toxicity profile in various cell lines.

-

-

Initiate Dose-Ranging Finding (DRF) Studies: Once sufficient in vitro data is available and a potential mechanism of action is hypothesized, initial in vivo studies can be designed. These should begin with dose-ranging finding studies in a relevant animal model. The choice of animal model will depend on the therapeutic area and the target of the compound.

General Workflow for Establishing Animal Model Dosage (Hypothetical)

Should information on "this compound" become available, the following general workflow and considerations would be applicable for establishing an appropriate animal model dosage.

Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a general workflow for moving from a novel compound to establishing an effective and safe dosage in an animal model.

Caption: General workflow from in vitro characterization to in vivo dosage studies.

Hypothetical Signaling Pathway Analysis

If "this compound" were found to target a specific signaling pathway, for instance, the PI3K/Akt pathway, the following diagram would be an example of how this could be visualized.

Application Notes and Protocols for In Vivo Studies with DC-BPi-03

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-03 is a potent and selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex.[1][2][3] BPTF plays a crucial role in chromatin remodeling and has been identified as a pro-tumorigenic factor in various cancers, including melanoma, breast cancer, and colorectal cancer.[1][4][5][6] Inhibition of the BPTF bromodomain presents a promising therapeutic strategy. These application notes provide detailed protocols for the solubilization and in vivo administration of this compound, based on its known chemical properties and common formulation strategies for poorly water-soluble compounds.

Disclaimer: No specific in vivo administration protocol for this compound has been published in the peer-reviewed literature. The following protocols are general recommendations for formulating poorly soluble compounds for in vivo research and should be adapted and validated by the end-user.

Compound Information and Solubility Data

A summary of the chemical properties and known in vitro solubility of this compound is presented in Table 1. Due to its low aqueous solubility, formulation in a suitable vehicle is necessary for in vivo administration.

Table 1: Chemical and Solubility Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(5-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)thiazol-2-yl)acetamide | |

| Molecular Formula | C14H14N4O2S | [1] |

| Molecular Weight | 302.35 g/mol | [1] |

| CAS Number | 2758411-46-8 | [1] |

| In Vitro Potency | IC50: 698.3 nM; Kd: 2.81 µM | [3] |

| In Vitro Solubility | DMSO: ≥ 33.33 mg/mL (110.24 mM) with ultrasonic heating (<80°C) | [1] |

Recommended Vehicles for In Vivo Administration

For compounds with low water solubility, a multi-component vehicle system is often required to achieve a stable and injectable formulation. Table 2 provides several common vehicle compositions suitable for preclinical in vivo studies. It is crucial to perform a small-scale solubility test with this compound in the selected vehicle to ensure complete dissolution and stability before preparing a larger batch for animal dosing.

Table 2: Suggested Vehicle Compositions for In Vivo Studies

| Vehicle Composition | Route of Administration | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | IP, IV, Oral | A commonly used vehicle for poorly soluble compounds. The order of addition is critical for preventing precipitation.[7] |

| 10% DMSO, 90% Corn Oil | IP, Oral, SC | Suitable for lipophilic compounds. Ensure a stable emulsion is formed. May require homogenization. |

| 5% DMSO, 95% Saline (0.9% NaCl) | IP, IV | For compounds with moderate solubility. The low percentage of DMSO minimizes potential toxicity.[8] |

| 20% N,N-Dimethylacetamide (DMA), 40% PEG400, 40% Propylene Glycol (PG) | IV (slow infusion) | A vehicle designed for intravenous administration of poorly soluble new chemical entities.[9] |

IP: Intraperitoneal, IV: Intravenous, SC: Subcutaneous

Experimental Protocols

Protocol 1: Solubility Testing of this compound in Selected Vehicle

Objective: To determine the maximum solubility of this compound in a chosen vehicle for in vivo administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% Sodium Chloride), sterile

-

Vortex mixer

-

Sonicator bath

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare the Vehicle: In a sterile tube, prepare the desired vehicle by adding the components in the specified order. For example, for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle: a. Add the required volume of DMSO. b. Add the PEG300 and vortex thoroughly. c. Add the Tween-80 and vortex until the solution is homogeneous. d. Add the saline and vortex to mix completely.

-

Determine Solubility: a. Weigh a small, precise amount of this compound (e.g., 1-2 mg) into a sterile microcentrifuge tube. b. Add a small volume of the prepared vehicle to the this compound powder to make a high-concentration slurry. c. Vortex the mixture vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (<40°C) may be applied if necessary. e. Continue to add small aliquots of the vehicle, vortexing and sonicating after each addition, until the compound is completely dissolved. f. Record the final volume of the vehicle used to calculate the solubility in mg/mL. g. Observe the solution for at least one hour at room temperature to ensure no precipitation occurs.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice

Objective: To prepare a ready-to-inject formulation of this compound for in vivo studies. This protocol is an example using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle.

Materials:

-

This compound powder

-

Vehicle components (as listed in Protocol 1)

-

Sterile, amber glass vials

-

Sterile syringes and needles

-

Analytical balance

Procedure:

-

Calculate Required Quantities: Based on the desired dosing concentration (e.g., 10 mg/kg) and the average weight of the mice, calculate the total mass of this compound and the total volume of the formulation needed. Assume a dosing volume of 10 µL/g (e.g., 200 µL for a 20 g mouse).

-

Prepare Stock Solution (Optional but Recommended): a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). This can be stored at -20°C for future use. Warm to room temperature and vortex before use.

-

Prepare the Final Formulation: a. In a sterile, amber vial, add the required volume of the this compound stock solution (if prepared) or the pre-weighed this compound powder. b. If starting from powder, add 10% of the final desired volume as DMSO and vortex/sonicate until fully dissolved. c. Add 40% of the final volume as PEG300 and vortex thoroughly. d. Add 5% of the final volume as Tween-80 and vortex until the solution is clear and homogeneous. e. Add 45% of the final volume as sterile saline and vortex to mix completely.

-

Final Check: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear.

-

Administration: Administer the formulation to the animals via the desired route (e.g., IP injection) at the calculated volume. Prepare the formulation fresh on the day of dosing.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vivo application.

Caption: BPTF-BRD signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preparing this compound for in vivo studies.

References

- 1. Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. The Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available for DC-BPi-03 in High-Throughput Screening Assays

Following a comprehensive search, no specific information could be found regarding a molecule designated "DC-BPi-03" and its application in high-throughput screening (HTS) assays.

Despite a thorough investigation into scientific databases and online resources, there is no public information available that details the mechanism of action, relevant signaling pathways, or established protocols for the use of a compound named this compound in HTS. The search results were broad, covering general HTS methodologies and various signaling pathways, but none were specifically associated with "this compound."

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational data. This includes the inability to:

-

Present quantitative data: No experimental results, such as IC50 values or other relevant metrics from HTS assays involving this compound, could be located.

-

Provide experimental protocols: Without any published studies or documentation, detailed methodologies for key experiments cannot be formulated.

-

Generate visualizations: The lack of information on the mechanism of action and affected signaling pathways prevents the creation of accurate diagrams.

It is possible that "this compound" is an internal compound designation not yet disclosed in public literature, a very new discovery, or a misnomer. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or await future publications for details regarding this specific molecule.

Troubleshooting & Optimization

DC-BPi-03 not showing expected inhibition

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using DC-BPi-03, a potent inhibitor of the Bromodomain PHD finger Transcription Factor (BPTF).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are not showing the expected growth inhibition or apoptosis after treatment with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of expected phenotype. Here is a step-by-step troubleshooting guide:

-

Compound Integrity and Handling:

-

Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate concentrations.

-

Storage: Aliquot the compound upon receipt and store it at -20°C or below. Avoid repeated freeze-thaw cycles.

-

Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture media for each experiment. The compound may not be stable in aqueous solutions for extended periods.

-

-

Experimental Conditions:

-

Concentration Range: The reported IC50 of this compound is 698.3 nM.[1] For initial cell-based assays, it is recommended to use a broad concentration range (e.g., 100 nM to 10 µM) to determine the optimal working concentration for your specific cell line.

-

Treatment Duration: The effects of inhibiting a chromatin remodeling factor may take time to manifest. Ensure your treatment duration is sufficient (e.g., 48-72 hours) to observe changes in cell proliferation or apoptosis.

-

Cell Density: Seed cells at an appropriate density. Overly confluent cells may be less sensitive to treatment.

-

-

Cell Line Specificity:

-

BPTF Expression: Confirm that your cell line expresses BPTF at a sufficient level. You can verify this by Western blot or by checking publicly available databases.

-

Genetic Context: The sensitivity of a cell line to BPTF inhibition can be influenced by its genetic background and the specific oncogenic pathways it depends on. BPTF has been shown to be involved in MAPK and PI3K-AKT signaling pathways.[2][3][4][5] Cell lines not driven by these pathways may be less sensitive.

-

Q2: How can I confirm that this compound is engaging its target, BPTF, in my cells?

A2: Directly measuring target engagement in cells can be challenging. However, you can assess the downstream effects of BPTF inhibition to infer target engagement.

-

Western Blot Analysis: BPTF inhibition has been shown to suppress signaling through the PI3K-AKT pathway.[3] After treating your cells with this compound, perform a Western blot to check for a decrease in the phosphorylation of AKT (Ser473) and GSK-β (Ser9). You can also assess the levels of downstream targets like Cyclin D1 (CCND1) and c-MYC.[6]

Q3: I am observing high variability in my results between experiments. What could be the cause?

A3: In addition to the points in Q1, consider the following:

-

DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).

-

Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

-

Assay-Specific Controls: Include appropriate positive and negative controls in every experiment. For example, a known inducer of apoptosis for an apoptosis assay, or another BPTF inhibitor if available.

Quantitative Data Summary